
(5-Formyl-2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Formyl-2-methoxyphenyl)thiourea is an organosulfur compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a thiourea moiety attached to a phenyl ring substituted with a formyl group at the 5-position and a methoxy group at the 2-position. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2-methoxyphenyl)thiourea typically involves the reaction of 5-formyl-2-methoxyaniline with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (5-Formyl-2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Carboxy-2-methoxyphenylthiourea.
Reduction: 5-Hydroxymethyl-2-methoxyphenylthiourea.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Formyl-2-methoxyphenyl)thiourea has found applications in several scientific research areas, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Formyl-2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the formyl and methoxy groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in various biological effects.
Comparación Con Compuestos Similares
5-Formyl-2-methoxyphenylboronic Acid: Shares the formyl and methoxy substitutions but differs in the presence of a boronic acid group instead of a thiourea moiety.
5-Bromo-4-formyl-2-methoxyphenyl Acetate: Similar in having a formyl and methoxy group but includes a bromo and acetate group instead of thiourea.
Uniqueness: (5-Formyl-2-methoxyphenyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10N2O2S |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
(5-formyl-2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C9H10N2O2S/c1-13-8-3-2-6(5-12)4-7(8)11-9(10)14/h2-5H,1H3,(H3,10,11,14) |
Clave InChI |
MXVXWPQLGSNMCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


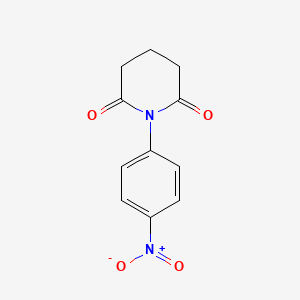
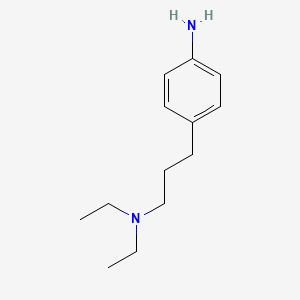

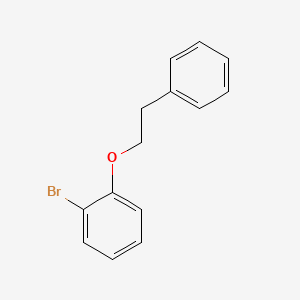
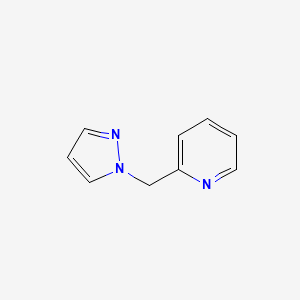

![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
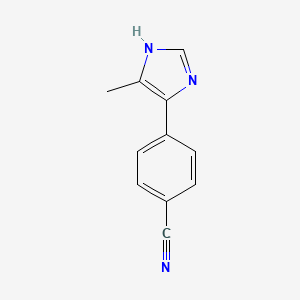
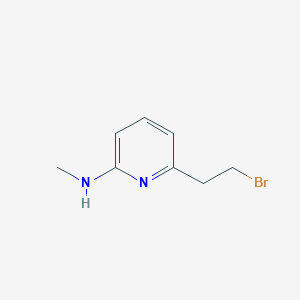
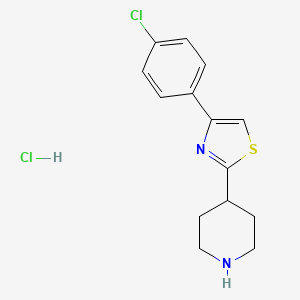
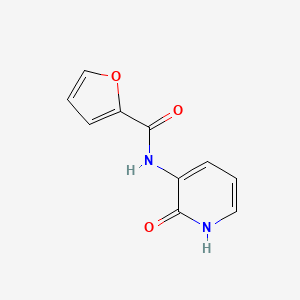

![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
